(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate
Description
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate is a pyridine-based acrylate derivative characterized by a conjugated α,β-unsaturated ester system and a 2-aminopyridin-3-yl substituent. Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol . The compound is commercially available under CAS numbers 1203500-12-2 (listed in the Catalog of Pyridine Compounds, 2017) and 1452560-14-3 (Huateng Pharma, 2023), though the discrepancy in CAS identifiers may reflect differences in sourcing or synthesis pathways .
Properties
IUPAC Name |
methyl (E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8(12)5-4-7-3-2-6-11-9(7)10/h2-6H,1H3,(H2,10,11)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFAVCSTPFQWCW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673585 | |
| Record name | Methyl (2E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203500-12-2 | |
| Record name | Methyl (2E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate typically involves the reaction of (carbomethoxymethylene)triphenylphosphorane with 2-amino-3-formylpyridine in methanol under reflux conditions . The reaction proceeds as follows:
- Dissolve (carbomethoxymethylene)triphenylphosphorane and 2-amino-3-formylpyridine in methanol.
- Heat the mixture to reflux until all solids dissolve.
- Cool the reaction mixture to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Data
Key Observations :
Amino vs. Methoxy Substitution: The amino group in the target compound enhances hydrogen-bond donor capacity compared to methoxy-substituted analogs (e.g., (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate) . This may increase solubility in polar solvents or affinity for biological targets. Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS 53412269) demonstrates how ester chain length (ethyl vs. methyl) influences lipophilicity, with a molecular weight increase of ~29 g/mol compared to the methyl analog .
Complex Substituents :
- Derivatives like (E)-Methyl 3-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)acrylate incorporate bulky protecting groups (e.g., tert-butyldimethylsilyl), which may sterically hinder reactivity but enhance selectivity in cross-coupling reactions .
Physicochemical and Functional Comparisons
Table 2: Functional Group Impact on Properties
Key Findings :
- Amino Group Utility: The 2-amino group in the target compound facilitates nucleophilic reactions (e.g., amide coupling), whereas chloro or cyano substituents (e.g., –17) favor electrophilic aromatic substitution or polymerization .
- Steric Effects : Bulky substituents (e.g., pyrrolidinyl in ) reduce reaction rates in sterically demanding environments but may improve binding specificity in enzyme inhibitors .
Notes
CAS Number Discrepancy: The dual CAS numbers (1203500-12-2 and 1452560-14-3) for the target compound may indicate batch-specific variations or supplier-specific nomenclature .
Data Limitations : Physical property data (e.g., melting points, solubility) are absent in the provided evidence, highlighting a gap for future experimental characterization.
Biological Activity
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate is a compound of considerable interest in medicinal chemistry and biological research. Its unique structural features, particularly the presence of an amino group and an acrylate moiety, facilitate a variety of biological interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with active site residues in proteins, while the acrylate moiety can participate in covalent interactions. These interactions modulate the activity of target proteins, influencing various biological pathways.
Medicinal Chemistry
- Antibacterial Activity : Research indicates that derivatives of aminopyridine compounds exhibit antibacterial properties. Specifically, this compound has been tested against bacterial strains, showing potential as an inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), a target for antibiotic development .
- Enzyme Inhibition : Studies have highlighted its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit protein tyrosine kinases, which are crucial in cancer progression .
- Neuropharmacology : The compound has been investigated for its potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Case Studies
A notable study demonstrated the effectiveness of aminopyridine derivatives in inhibiting bacterial growth. In this study, this compound exhibited an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 3-(2-aminopyridin-3-yl)acrylate | Similar structure | Lower antibacterial activity |
| Ethyl 3-(2-aminopyridin-3-yl)acrylate | Ethyl ester variant | Moderate enzyme inhibition |
| 2-Aminopyrimidine derivatives | Different ring system | Variable activity against kinases |
The (E)-configuration of this compound enhances its reactivity compared to its (Z)-isomer, leading to distinct biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate, and how do reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 3-bromo-2-aminopyridine and methyl acrylate derivatives. Key parameters include:
- Catalyst : Pd(OAc)₂ with tri(-tolyl)phosphine as a ligand .
- Base : AcONa·3H₂O to neutralize HBr byproducts.
- Solvent : Polar aprotic solvents (e.g., DMF) at 80–100°C.
- Yield Optimization : Tetrabutylammonium chloride as a phase-transfer agent improves efficiency (61% yield reported) .
- Data Table :
| Method | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Tri(-tolyl)phosphine | DMF | 80 | 61 | |
| Direct Esterification | DBU (1,8-diazabicycloundec-7-ene) | THF | Ambient | 60–71 |
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the (E)-configuration (e.g., H: δ 6.23 ppm, d, Hz for acrylate protons) .
- X-ray Crystallography : Single-crystal analysis validates planar geometry and hydrogen-bonding networks (e.g., R factor = 0.040) . Software like SHELX and ORTEP-III are used for refinement and visualization.
- Validation Tools : CheckCIF/PLATON to resolve crystallographic ambiguities (e.g., twinning, disorder) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported CAS registry numbers or structural descriptors?
- Methodological Answer : Conflicting CAS numbers (e.g., 1203500-12-2 vs. 1452560-14-3 ) arise from database errors or isomer misassignment. Mitigation strategies:
- Cross-validate with analytical data (NMR, HRMS) .
- Compare with structurally similar derivatives (e.g., (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate, CAS 56927-88-9 ).
Q. What computational approaches model the electronic structure and reactivity of this acrylate derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates solvation effects and stability under thermal stress .
Q. How do researchers address challenges in crystallizing this compound due to hygroscopicity or polymorphism?
- Methodological Answer :
- Crystallization Solvents : Use low-polarity solvents (e.g., CH₂Cl₂/MeOH mixtures) to reduce water absorption .
- Anti-Solvent Diffusion : Introduce hexane to precipitate single crystals .
- Validation : SHELXL refines twinned data; PLATON checks for missed symmetry .
Q. What strategies improve the stability of this compound during storage?
- Methodological Answer :
- Inert Atmosphere : Store under argon at –20°C to prevent oxidation of the amino group.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .
Contradiction Analysis
Q. How should researchers reconcile conflicting synthetic yields reported in literature?
- Methodological Answer : Discrepancies arise from impurities in starting materials (e.g., 2-aminopyridine derivatives) or suboptimal catalyst activation.
- Mitigation : Pre-purify reagents via column chromatography.
- Yield Comparison :
| Source | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| 5% Pd(OAc)₂ | 61 | |
| DBU (1.5 equiv) | 60–71 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
